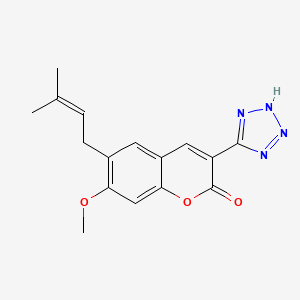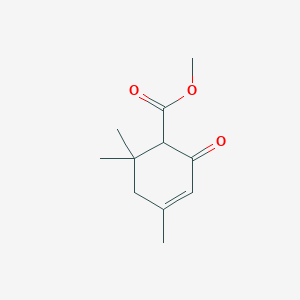
Methyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C11H16O3. It is a derivative of cyclohexene and is characterized by the presence of a methyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the desired methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and ketones.
Mechanism of Action
The mechanism of action of methyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The ester and ketone functional groups can participate in various biochemical pathways, including hydrolysis and redox reactions. These interactions can lead to the formation of reactive intermediates that further react with other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 6-methyl-2-oxo-3-cyclohexene-1-carboxylate: Similar structure but with a different substitution pattern on the cyclohexene ring.
Uniqueness
Methyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .
Properties
CAS No. |
75100-64-0 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-7-5-8(12)9(10(13)14-4)11(2,3)6-7/h5,9H,6H2,1-4H3 |
InChI Key |
DVRUDYWXVMIYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C(C1)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)
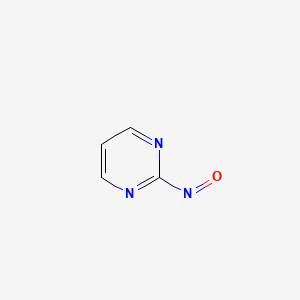
![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)
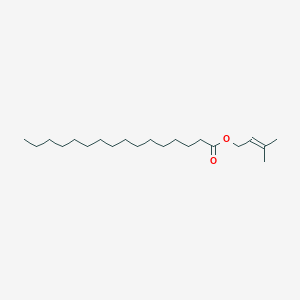

![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)
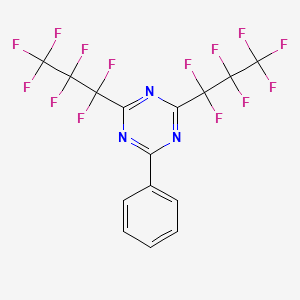

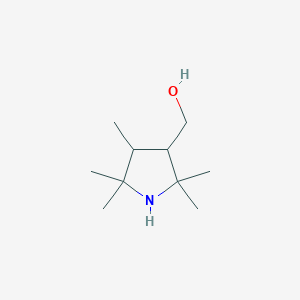

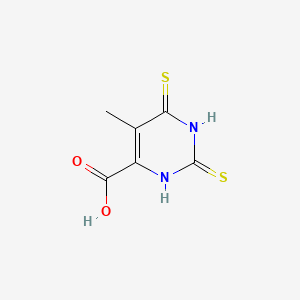

![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
